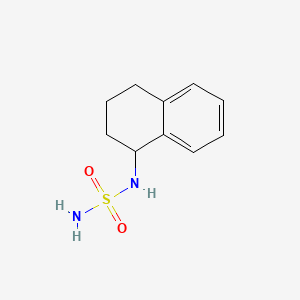
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.294. It is known for its unique structure, which includes a sulfamide group attached to a tetrahydronaphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with sulfamide. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the process. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfamide group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamides. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide include:
- Sulfanilamide
- Sulfathiazole
- Sulfamethoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other sulfamides may not be as effective .
Propriétés
Numéro CAS |
15211-61-7 |
|---|---|
Formule moléculaire |
C10H14N2O2S |
Poids moléculaire |
226.294 |
Nom IUPAC |
1-(sulfamoylamino)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H14N2O2S/c11-15(13,14)12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7H2,(H2,11,13,14) |
Clé InChI |
XOSSFPWVLXQODA-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)N |
Synonymes |
Sulfamide, (1,2,3,4-tetrahydro-1-naphthyl)- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















